

An In-Depth Technical Guide on Nitro Hexaneperoxoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peroxide, nitro 1-oxohexyl

Cat. No.: B15467980

[Get Quote](#)

Disclaimer: Extensive literature searches did not yield specific experimental data, established synthesis protocols, or documented biological signaling pathways for "**Peroxide, nitro 1-oxohexyl**," also known as nitro hexaneperoxoate. The following guide is therefore based on general principles of organic chemistry, the known properties of related acyl peroxides and nitro compounds, and a hypothetical framework for its synthesis and characterization, intended for a research and development audience.

Chemical Identity and Properties

The compound "**Peroxide, nitro 1-oxohexyl**" is systematically named nitro hexaneperoxoate according to IUPAC nomenclature.^[1] It is a complex organic molecule containing both a peroxide and a nitro functional group, suggesting it may be a reactive and energetically unstable compound.

Synonyms:

- **Peroxide, nitro 1-oxohexyl**^[1]
- 56879-26-6 (CAS Number)^[1]
- SCHEMBL29994272^[1]
- DTXSID70481140^[1]

Computed Physicochemical Data

The following table summarizes the computed physicochemical properties for nitro hexaneperoxoate, which are derived from computational models.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₅	PubChem [1]
Molecular Weight	177.16 g/mol	PubChem [1]
XLogP3	2.5	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	5	PubChem [1]
Rotatable Bond Count	6	PubChem [1]
Exact Mass	177.06372245 Da	PubChem [1]
Monoisotopic Mass	177.06372245 Da	PubChem [1]
Topological Polar Surface Area	81.4 Å ²	PubChem [1]
Heavy Atom Count	12	PubChem [1]
Complexity	253	PubChem [1]

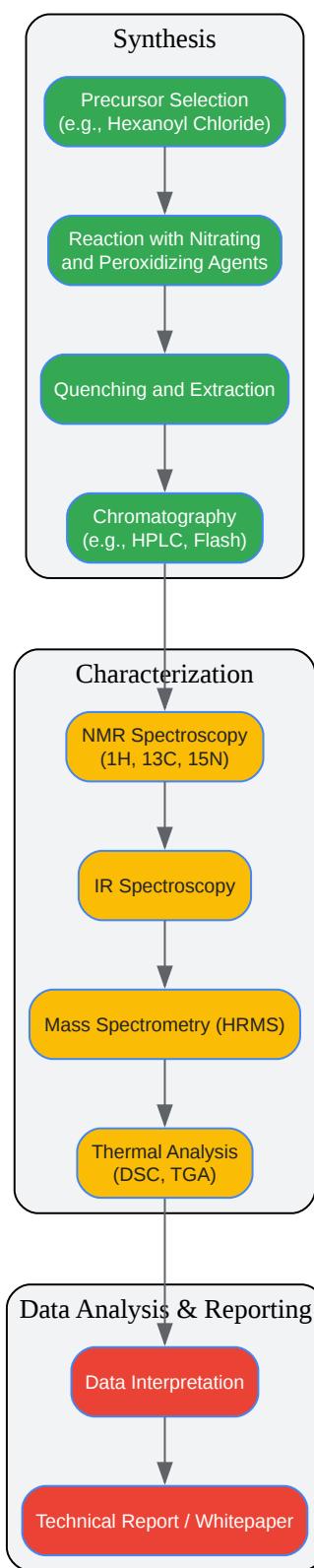
Hypothetical Synthesis and Characterization

Given the absence of specific literature, a plausible synthetic approach and a standard characterization workflow are proposed for researchers interested in this molecule.

2.1. Proposed Synthetic Pathway

A potential route to nitro hexaneperoxoate could involve the reaction of a hexanoyl precursor with a nitrating agent under peroxidic conditions. One hypothetical method is the peroxy-acid-mediated reaction of hexanoyl chloride with a source of the nitro group, or the reaction of peroxyhexanoic acid with a nitrating agent. The synthesis of organic peroxides and nitro compounds can be hazardous and should be conducted with extreme caution, under inert atmosphere, and with appropriate safety measures.

2.2. Experimental Protocols for Characterization


Should this compound be synthesized, a rigorous characterization would be essential to confirm its structure and purity. The following experimental protocols are standard for the characterization of novel organic compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the proton environment of the hexyl chain. Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups, and a downfield signal for the protons alpha to the carbonyl group.
 - ^{13}C NMR: To identify all carbon atoms in the molecule, including the carbonyl carbon and the aliphatic chain.
 - ^{14}N or ^{15}N NMR: To confirm the presence and chemical environment of the nitro group.
- Infrared (IR) Spectroscopy:
 - To identify key functional groups. Expected characteristic absorption bands would include strong peaks for the C=O stretch of the perester (around $1780\text{-}1750\text{ cm}^{-1}$), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (around 1550 and 1350 cm^{-1}).
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
 - Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can provide structural information.
- Thermal Analysis:
 - Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are crucial for assessing the thermal stability of a peroxide-containing compound.^{[2][3]} They would be used to determine the decomposition temperature and the

amount of energy released upon decomposition. This information is critical for safe handling and storage.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like nitro hexaneperoxoate.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and characterization of nitro hexaneperoxyate.

Potential Signaling Pathways and Biological Activity

Due to the lack of experimental data, no specific signaling pathways involving nitro hexaneperoxoate can be described. However, compounds containing nitro groups and reactive oxygen species (like peroxides) can have significant biological activity. They can act as signaling molecules (e.g., nitric oxide donors) or be involved in oxidative stress pathways. Any research into the biological effects of this compound would need to start with in vitro assays to assess its cytotoxicity and potential mechanisms of action.

Safety Considerations

Organic peroxides are a class of compounds known for their thermal instability and potential for rapid and violent decomposition.^[4] The presence of a nitro group, which is also an energetic functional group, would likely increase the hazardous nature of this molecule. Therefore, any synthesis and handling of nitro hexaneperoxoate should be performed in a specialized laboratory with appropriate safety equipment, including blast shields and remote handling capabilities. The self-accelerating decomposition temperature (SADT) would be a critical parameter to determine for safe storage and handling.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peroxide, nitro 1-oxohexyl | C₆H₁₁NO₅ | CID 12222064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nouryon.com [nouryon.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on Nitro Hexaneperoxoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15467980#peroxide-nitro-1-oxohexyl-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com